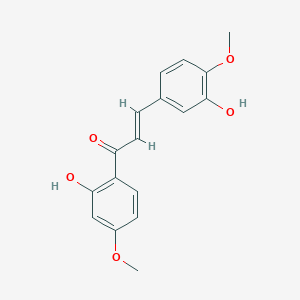

3,2'-Dihydroxy-4,4'-dimethoxychalcone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-12-5-6-13(15(19)10-12)14(18)7-3-11-4-8-17(22-2)16(20)9-11/h3-10,19-20H,1-2H3/b7-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWGNIMAQEYSE-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,2'-Dihydroxy-4,4'-dimethoxychalcone chemical structure

An In-depth Technical Guide to Dihydroxy-Dimethoxychalcones for Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds that form a central scaffold in a variety of biologically active molecules.[1][2] They are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is a key pharmacophore that contributes to a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3][4]

While the specific isomer 3,2'-Dihydroxy-4,4'-dimethoxychalcone is not extensively documented in scientific literature, this technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activities of closely related dihydroxy-dimethoxychalcone isomers and derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

The core structure of a chalcone (B49325) is 1,3-diphenyl-2-propen-1-one. The two aromatic rings are designated as Ring A (attached to the carbonyl group) and Ring B. The numbering of the carbon atoms in Ring A is primed (2', 3', 4', etc.), while the numbering in Ring B is unprimed (2, 3, 4, etc.).

Below is a table summarizing the structures and physicochemical properties of several dihydroxy-dimethoxychalcone isomers and related compounds found in the literature.

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| (E)-2'-Hydroxy-3,4-dimethoxychalcone | [Image of (E)-2'-Hydroxy-3,4-dimethoxychalcone structure] | C₁₇H₁₆O₄ | 284.31 | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one[5] |

| 2',4'-Dihydroxy-3,4-dimethoxychalcone | [Image of 2',4'-Dihydroxy-3,4-dimethoxychalcone structure] | C₁₇H₁₆O₅ | 300.30 | (E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one[6] |

| 2,3-Dimethoxy-2',4'-dihydroxychalcone | [Image of 2,3-Dimethoxy-2',4'-dihydroxychalcone structure] | C₁₇H₁₆O₅ | 300.30 | (E)-1-(2,4-dihydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one[7] |

| 2',6'-Dihydroxy-3,4-dimethoxychalcone | [Image of 2',6'-Dihydroxy-3,4-dimethoxychalcone structure] | C₁₇H₁₆O₅ | 300.30 | (2E)-1-(2,6-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

| 2',3-Dihydroxy-4-methoxychalcone | [Image of 2',3-Dihydroxy-4-methoxychalcone structure] | C₁₆H₁₄O₄ | 270.28 | (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one[8] |

Synthesis of Dihydroxy-Dimethoxychalcones

The most common and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation .[9][10] This reaction involves the base-catalyzed aldol (B89426) condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde, followed by dehydration to form the characteristic α,β-unsaturated ketone.[9][10]

General Synthesis Workflow

Experimental Protocols

Protocol 1: Conventional Synthesis of 2',6'-Dihydroxy-3,4-dimethoxychalcone

This protocol is adapted from the synthesis of similar hydroxy chalcones.[11]

-

Reactant Preparation: In a round-bottom flask, dissolve 2,6-dihydroxyacetophenone (1 mmol) and 3,4-dimethoxybenzaldehyde (B141060) (1 mmol) in ethanol (B145695) (15 mL).

-

Reaction Initiation: To the stirred solution, add a 50% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise until a precipitate forms.

-

Reaction Progression: Continue stirring the mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

Purification: Filter the crude product, wash with cold water until the washings are neutral, and then purify by recrystallization from ethanol to yield the pure chalcone.

Protocol 2: Green Synthesis of Chalcones by Grinding Technique

This solvent-free method offers a more environmentally friendly approach with shorter reaction times and often higher yields.[11][12]

-

Reactant Preparation: In a mortar, place 2,6-dihydroxyacetophenone (1 mmol), 3,4-dimethoxybenzaldehyde (1 mmol), and solid NaOH (1.2 mmol).

-

Reaction: Grind the mixture with a pestle at room temperature for approximately 15-30 minutes.[11][12]

-

Product Isolation: After grinding, add cold water to the mixture and neutralize with a 10% (v/v) solution of cold HCl.

-

Purification: Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure 2',6'-dihydroxy-3,4-dimethoxychalcone.[11]

Spectroscopic Characterization

The structure of synthesized chalcones is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Spectroscopic Data for a Representative Chalcone: (E)-2'-Hydroxy-3,4-dimethoxychalcone | |

| ¹H NMR | The ¹H NMR spectrum of a chalcone typically shows characteristic signals for the α and β vinyl protons as doublets with a coupling constant of around 15 Hz, confirming the trans configuration. Aromatic protons appear in the downfield region, and the methoxy (B1213986) groups show singlets around 3.8-3.9 ppm. The hydroxyl proton signal is also observable. |

| ¹³C NMR | The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon in the range of 170-195 ppm.[11] Signals for the methoxy carbons appear around 56 ppm. The α and β vinyl carbons and the aromatic carbons can also be assigned. |

| Infrared (IR) | The IR spectrum shows a strong absorption band for the conjugated carbonyl group (C=O) typically in the region of 1630-1680 cm⁻¹. A broad band for the hydroxyl group (-OH) is observed around 3200-3600 cm⁻¹. Bands for aromatic C-H and C=C stretching are also present. |

Biological Activities of Dihydroxy-Dimethoxychalcones

Dihydroxy-dimethoxychalcones and related derivatives have been reported to exhibit a range of biological activities.

| Biological Activity | Compound/Derivative | Assay/Model | Results (e.g., IC₅₀, MIC) | Reference |

| Anticancer | 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | Multiple Myeloma Cell Lines (U266) | IC₅₀ = 15.02 µM | |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | Breast Cancer Cell Lines | Induces autophagy and mitochondrial apoptosis | [1] | |

| Anti-inflammatory | 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) | LPS-stimulated Macrophages | Reduced IL-1β, TNF, and nitrite (B80452) levels | |

| 2'-hydroxy-4',6'-dimethoxychalcone | LPS-stimulated RAW264.7 cells | Reduced NO, PGE2, and inflammatory cytokines | [13] | |

| Antioxidant | 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH radical scavenging assay | Highest antioxidant activity among tested derivatives | [14] |

| Dihydroxylated Chalcones | DPPH radical scavenging assay | 80-90% of control at 50 µM | [15] | |

| Antitubercular | (E)-3″,2′,4′-Trihydroxy-3′-methoxychalcone | Mycobacterium tuberculosis H37Rv | MIC = 174.80 µM | [4] |

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

Several chalcones exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. For instance, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone has been shown to induce apoptosis in multiple myeloma cells by inhibiting the PI3K/Akt/mTOR pathway.[16]

Conclusion

While direct information on this compound is scarce, the broader class of dihydroxy-dimethoxychalcones represents a promising area of research for drug discovery. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the generation of diverse analogues for structure-activity relationship studies. The documented anticancer, anti-inflammatory, and antioxidant properties of these compounds underscore their potential as scaffolds for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of a wider range of isomers, including the titular compound, is warranted to fully explore their therapeutic potential.

References

- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. benchchem.com [benchchem.com]

- 4. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]

- 5. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2',4'-Dihydroxy-3,4-dimethoxychalcone | C17H16O5 | CID 5953849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Dimethoxy-2',4'-dihydroxychalcone | C17H16O5 | CID 5377844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2',3-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5743235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. scitepress.org [scitepress.org]

- 13. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,2'-Dihydroxy-4,4'-dimethoxychalcone: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of open-chain flavonoids, are recognized as privileged scaffolds in medicinal chemistry due to their diverse and significant biological activities. This technical guide focuses on 3,2'-Dihydroxy-4,4'-dimethoxychalcone and its closely related isomers, which have demonstrated considerable potential as anticancer, anti-inflammatory, and antioxidant agents. This document provides a comprehensive overview of the chemical properties, synthesis, and multifaceted pharmacological effects of these compounds. Detailed experimental protocols for key biological assays and visualizations of the underlying molecular mechanisms are presented to support further research and drug development efforts in this promising area.

Chemical Identification and Properties

The compound specified, this compound, is systematically named based on the IUPAC nomenclature for chalcones. The structure consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system.

-

Ring A (from acetophenone): Contains a hydroxyl group at the 2'-position and a methoxy (B1213986) group at the 4'-position.

-

Ring B (from benzaldehyde): Contains a hydroxyl group at the 3-position and a methoxy group at the 4-position.

The definitive IUPAC name for this structure is (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one .

For comparison, the properties of several well-studied dihydroxy-dimethoxy chalcone (B49325) isomers are summarized below.

| Property | (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | 2',4'-Dihydroxy-3,4-dimethoxychalcone[1] | 3,4-Dimethoxy-2'-hydroxychalcone[2][3] | 2,3-Dimethoxy-2',4'-dihydroxychalcone[4] |

| IUPAC Name | (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | (E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | (E)-1-(2,4-dihydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |

| Molecular Formula | C₁₇H₁₆O₅ | C₁₇H₁₆O₅ | C₁₇H₁₆O₄ | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol | 300.30 g/mol | 284.31 g/mol | 300.30 g/mol |

| CAS Number | Not readily available | 4315-88-2 | 19152-36-4 / 79140-20-8 | Not readily available |

| Hydrogen Bond Donors | 2 | 2 | 1 | 2 |

| Hydrogen Bond Acceptors | 5 | 5 | 4 | 5 |

Synthesis of Dihydroxy-Dimethoxy Chalcones

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , a base-catalyzed reaction between an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025).

General Synthesis Workflow

Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation[5][6][7]

-

Dissolution: Dissolve equimolar quantities of the substituted acetophenone (e.g., 2-hydroxy-4-methoxyacetophenone, 0.01 mol) and the substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde, 0.01 mol) in a suitable solvent such as ethanol (B145695) (20-30 mL) in a round-bottomed flask.

-

Catalysis: To this stirred solution, add a catalytic amount of a strong base. This is typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 10 mL of a 40% solution), added dropwise at a low temperature (0-5 °C) to control the reaction.

-

Reaction: Allow the mixture to stir at room temperature for a period ranging from 12 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify by slowly adding dilute hydrochloric acid (HCl) until the pH is neutral (~7).

-

Isolation: The precipitated solid (the crude chalcone) is collected by vacuum filtration and washed thoroughly with cold water to remove inorganic impurities.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone crystals.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy.

Biological Activities and Applications

Chalcone derivatives exhibit a wide range of pharmacological effects. The activities of various dihydroxy-dimethoxy chalcones are summarized below.

Anticancer Activity

These compounds have demonstrated potent antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. Their mechanism often involves cell cycle arrest and the induction of apoptosis through mitochondrial pathways.

| Compound | Cancer Cell Line(s) | IC₅₀ Value (µM) | Reference |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 (Multiple Myeloma) | 15.02 | [5] |

| MM.1S (Multiple Myeloma) | 18.36 | [5] | |

| RPMI8226 (Multiple Myeloma) | 25.97 | [5] | |

| 2′,4-Dihydroxy-4′,6′-dimethoxychalcone (DDC) | MCF-7 (Breast Cancer) | Selective cytotoxicity noted | [6] |

| Cal51, HeLa (Breast, Cervical) | Dose-dependent viability decrease | [6] | |

| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | HeLa (Cervical Cancer) | 10.05 ± 0.22 | [7] |

| C-33A (Cervical Cancer) | 15.76 ± 1.49 | [7] | |

| SiHa (Cervical Cancer) | 18.31 ± 3.10 | [7] |

Anti-inflammatory Activity

Several dihydroxy-dimethoxy chalcones effectively suppress inflammatory responses in cellular models, primarily by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

| Compound | Cell Line | Key Effect | Quantitative Data (at 10 µM) | Reference |

| 2′-hydroxy-3,6′-dimethoxychalcone (3,6′-DMC) | RAW 264.7 | Inhibition of NO production and iNOS/COX-2 expression | Reduced iNOS by 83.21% and COX-2 by 16.72% compared to LPS control.[8] | [8] |

| 2′,4-dihydroxy-3′,4′,6′-trimethoxychalcone | RAW 264.7 | Attenuated production of NO, TNF-α, IL-1β, and IL-6 | Significant dose-dependent reduction.[9] | [9] |

| 4,4′-dimethoxychalcone (DMC) | Senescent LO2 cells | Decreased mRNA levels of Senescence-Associated Secretory Phenotype (SASP) factors | Reduced expression of IL-1α, IL-1β, TNF-α, and CXCL-10.[10] | [10] |

| 2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC) | RAW 264.7 | Potent inhibition of NO production | At 20 µM, inhibited NO production by ~83.95%.[11] | [11] |

Other Biological Activities

-

Autophagy Induction: 3,4-dimethoxychalcone (B600365) (3,4-DC) has been identified as a potent inducer of autophagy in various cell lines, including endothelial and macrophage cells. This activity contributes to its anti-atherosclerotic effects observed in mouse models.[12]

-

Senolytic Activity: 4,4′-dimethoxychalcone (DMC) has been shown to selectively eliminate senescent cells by activating ferritinophagy, a specialized form of autophagy that degrades the iron-storage protein ferritin.[10]

-

Antioxidant Effects: The chalcone scaffold is known for its antioxidant properties. The presence of hydroxyl groups, particularly in the 3,4-dihydroxy configuration on the B-ring, is associated with high free-radical scavenging activity.[2]

Mechanisms of Action: Key Signaling Pathways

The biological effects of these chalcones are mediated through the modulation of critical intracellular signaling pathways.

Inhibition of NF-κB Signaling in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many chalcones exert their anti-inflammatory effects by inhibiting this process.[2][8][9]

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Modulation of PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is often hyperactivated in cancer. Certain chalcone derivatives have been found to induce apoptosis in cancer cells by inhibiting the phosphorylation of key components in this pathway, such as Akt and mTOR.[5]

Caption: Chalcone-mediated inhibition of the PI3K/Akt/mTOR survival pathway.

Detailed Experimental Protocols

This section provides standardized methodologies for evaluating the biological activities of chalcone derivatives.

Cell Viability (MTT) Assay[16][17]

Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 or cancer cell lines) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the chalcone compound in the appropriate cell culture medium. Treat the cells with various concentrations (e.g., 1 to 100 µM) and include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Nitric Oxide (NO) Production Assay (Griess Assay)[11]

Principle: This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound.

Protocol:

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the chalcone compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), and incubate for 24 hours. Include untreated, LPS-only, and positive control (e.g., L-NIL) groups.

-

Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Analysis: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Western Blot Analysis for Protein Expression[8][16]

Principle: This technique allows for the detection and semi-quantification of specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

Protocol:

-

Cell Lysis: Treat cells with the chalcone compound for the desired time, then wash with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, iNOS, β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.

References

- 1. 2',4'-Dihydroxy-3,4-dimethoxychalcone | C17H16O5 | CID 5953849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]

- 3. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dimethoxy-2',4'-dihydroxychalcone | C17H16O5 | CID 5377844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3,2'-Dihydroxy-4,4'-dimethoxychalcone

CAS Number: 2567-65-9

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 3,2'-Dihydroxy-4,4'-dimethoxychalcone (CAS 2567-65-9) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established chemical properties of the chalcone (B49325) scaffold and detailed experimental findings for structurally similar dihydroxy-dimethoxy chalcone analogues. The presented data and methodologies should be considered as a predictive reference for initiating research on the title compound.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core that connects two aromatic rings. This structural motif imparts a wide array of biological activities, making chalcones a subject of intense research in medicinal chemistry. This compound, with its specific substitution pattern of hydroxyl and methoxy (B1213986) groups, is a promising candidate for investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases. The electronic and steric properties conferred by these substituents are expected to modulate its interaction with biological targets.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2567-65-9 | ChemNorm[1] |

| Molecular Formula | C₁₇H₁₆O₅ | ChemNorm[1] |

| Molecular Weight | 300.31 g/mol | ChemNorm[1] |

| Appearance | Expected to be a powder | ChemNorm[1] |

| Purity | Typically available at 95-98% (HPLC) | ChemNorm[1] |

| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | ChemNorm[1] |

Synthesis

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde. For the synthesis of this compound, the logical precursors would be 2-hydroxy-4-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

-

Preparation of Reactants: Dissolve equimolar amounts of 2-hydroxy-4-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as ethanol (B145695) or methanol.

-

Catalyst Addition: To the stirred solution, slowly add a catalytic amount of a strong base, such as a 50% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

-

Reaction: Stir the reaction mixture at room temperature for a period of 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with a dilute acid (e.g., 10% HCl) to precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

A solvent-free "grinding" technique has also been reported for the synthesis of other dihydroxy-dimethoxy chalcones, offering a greener and potentially higher-yield alternative. This involves grinding the reactants with solid NaOH in a mortar and pestle.

Biological Activities and Quantitative Data (Based on Analogues)

Due to the lack of specific data for this compound, this section summarizes the biological activities and quantitative data of structurally related chalcones. These findings provide a strong rationale for investigating similar activities in the title compound.

Anticancer Activity

Structurally similar chalcones have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 (Multiple Myeloma) | 15.02 |

| MM.1S (Multiple Myeloma) | 18.36 | |

| RPMI8226 (Multiple Myeloma) | 25.97 | |

| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 (Breast Cancer) | 52.5 |

| MDA-MB-231 (Breast Cancer) | 66.4 |

Anti-inflammatory Activity

The anti-inflammatory potential of chalcone derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. For instance, 2′-hydroxy-3,6′-dimethoxychalcone has been shown to significantly inhibit NO production in RAW 264.7 cells. At a concentration of 10 µM, it inhibited NO production by approximately 72.58% compared to the LPS-only control.

Effects on Melanogenesis

Certain di-methoxylated chalcones have been found to inhibit melanogenesis. For example, 2′-hydroxy-3,6′-dimethoxychalcone reduced melanin (B1238610) content and intracellular tyrosinase activity in α-MSH-stimulated B16F10 cells. At a concentration of 5 µM, this compound reduced the expression of key melanogenic enzymes tyrosinase, TRP-1, and TRP-2 by approximately 36.26%, 26.36%, and 46.50%, respectively.

Signaling Pathways (Based on Analogues)

The biological effects of dimethoxy-chalcone derivatives are mediated through various signaling pathways. The following diagrams illustrate pathways identified for structurally similar compounds, which are plausible targets for this compound.

Caption: PI3K/Akt/mTOR signaling pathway inhibition by a dimethoxy chalcone analogue.

Caption: Inhibition of the NF-κB inflammatory pathway by a dimethoxy chalcone analogue.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of chalcones, based on studies of similar compounds.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the chalcone derivative (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

-

Cell Lysis: Treat cells with the chalcone for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, mTOR, NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A standard workflow for Western Blot analysis.

Conclusion

While direct experimental data on this compound is currently sparse, the extensive research on structurally related chalcones provides a solid foundation for predicting its potential as a bioactive molecule. The presence of both hydroxyl and methoxy groups suggests a compound with significant potential for anticancer and anti-inflammatory activities, likely mediated through key cellular signaling pathways such as PI3K/Akt/mTOR and NF-κB. The experimental protocols and data presented in this guide offer a valuable starting point for researchers and drug development professionals to initiate a thorough investigation of this promising chalcone derivative. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.

References

physical and chemical properties of 3,2'-Dihydroxy-4,4'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of natural and synthetic compounds, form the central core of a variety of important biological molecules. As precursors in flavonoid biosynthesis, they have garnered significant attention for their wide range of pharmacological activities. This technical guide focuses on the physical and chemical properties, synthesis, and potential biological activities of a specific chalcone (B49325) derivative, 3,2'-Dihydroxy-4,4'-dimethoxychalcone. While this particular isomer is not as extensively studied as some of its analogues, this document compiles available data and provides insights based on the well-documented characteristics of structurally related compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this chalcone.

Physicochemical Properties

While specific experimental data for this compound is limited, its fundamental properties have been identified. Further experimental validation of properties such as melting point, boiling point, and solubility is recommended for any research application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | ChemNorm[1] |

| CAS Number | 2567-65-9 | ChemNorm[1] |

| Molecular Formula | C₁₇H₁₆O₅ | ChemNorm[1] |

| Molecular Weight | 300.31 g/mol | ChemNorm[1] |

| Appearance | Powder (predicted) | ChemNorm[1] |

| Solubility | Soluble in DMSO (predicted for related chalcones) | AdipoGen Life Sciences[2], TargetMol[3] |

| Melting Point | Not explicitly reported. Related dimethoxy-hydroxy chalcones exhibit melting points in the range of 103-115°C.[4][5] | N/A |

| Boiling Point | Not reported. | N/A |

Synthesis and Characterization

The primary method for the synthesis of chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate acetophenone (B1666503) and a benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This generalized protocol can be adapted for the synthesis of this compound.

Reactants:

-

2'-Hydroxy-4'-methoxyacetophenone

-

3-Hydroxy-4-methoxybenzaldehyde

-

Base catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)

-

Solvent (e.g., Ethanol)

Procedure:

-

Dissolve 2'-Hydroxy-4'-methoxyacetophenone in ethanol (B145695) in a round-bottom flask.

-

Add an aqueous solution of the base catalyst (e.g., 20% NaOH) to the flask and stir the mixture at room temperature.[6]

-

Slowly add an ethanolic solution of 3-Hydroxy-4-methoxybenzaldehyde to the reaction mixture.

-

Continue stirring at room temperature for a specified period (typically 24-48 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[6]

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., 10% HCl) to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash with cold distilled water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features | Reference for Analogy |

| ¹H-NMR | Signals for aromatic protons, methoxy (B1213986) groups, hydroxyl groups, and the characteristic α,β-protons of the enone system. | [7] |

| ¹³C-NMR | Resonances for aromatic carbons, methoxy carbons, and the carbonyl carbon of the enone group (typically δ > 180 ppm). | [8] |

| FT-IR (cm⁻¹) | Broad O-H stretching band (~3400-3200), aromatic C-H stretching (~3100-3000), C=O stretching of the conjugated ketone (~1650-1630), C=C stretching (~1600-1580), and C-O stretching of ethers and phenols (~1250-1000). | [8] |

| Mass Spec. | A molecular ion peak [M]⁺ corresponding to the molecular weight (300.31). Fragmentation patterns would likely involve cleavage of the chalcone backbone. | [9] |

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are lacking, the chalcone scaffold is a well-established pharmacophore. Numerous derivatives exhibit significant biological activities, suggesting potential therapeutic applications for the title compound.

Anti-inflammatory Activity

Many chalcone derivatives demonstrate potent anti-inflammatory effects. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways.

-

Mechanism of Action (Inferred): Chalcones are known to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11] Some chalcones also modulate the p38 MAPK signaling pathway, which is involved in the production of inflammatory cytokines.[10]

Antioxidant Activity

The presence of hydroxyl and methoxy groups on the aromatic rings of chalcones is often associated with antioxidant properties. These compounds can act as free radical scavengers, protecting cells from oxidative damage. The antioxidant capacity is influenced by the number and position of these functional groups.[1][8]

Anticancer Activity

Chalcones have been extensively investigated for their anticancer properties, exhibiting selective cytotoxicity against various cancer cell lines.

-

Mechanism of Action (Inferred): The anticancer effects of chalcones are often multifactorial and can involve the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways. Some chalcones have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth.[12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Additionally, some chalcones can induce autophagy, a cellular self-degradation process that can either promote or inhibit cancer cell survival depending on the context.[13][14]

Future Directions

This compound represents a promising yet understudied molecule within the vast family of chalcones. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and reproducible synthetic protocol and obtaining comprehensive spectroscopic data are crucial first steps.

-

In Vitro Biological Screening: A thorough evaluation of its anti-inflammatory, antioxidant, and anticancer activities against a panel of relevant cell lines is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.

-

In Vivo Efficacy and Safety: Should in vitro studies yield promising results, subsequent investigations in animal models will be necessary to assess its efficacy, pharmacokinetics, and safety profile.

Conclusion

While specific data for this compound is sparse, the extensive research on structurally related chalcones provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to encourage and guide future research into the pharmacological properties of this intriguing molecule. The insights provided herein, based on established knowledge of the chalcone scaffold, offer a roadmap for its synthesis, characterization, and biological evaluation.

References

- 1. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]

- 2. adipogen.com [adipogen.com]

- 3. 4,4'-Dimethoxychalcone | Autophagy | TargetMol [targetmol.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2'-Hydroxy-3,4,4'-trimethoxychalcone | C18H18O5 | CID 5373273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Data Sheet: 3,2'-Dihydroxy-4,4'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular weight and chemical properties of 3,2'-Dihydroxy-4,4'-dimethoxychalcone, a chalcone (B49325) derivative of interest in phytochemical and pharmacological research.

Chemical Identification

The compound is systematically identified by the following descriptors. The CAS number provides a unique identifier for this specific chemical substance.

| Identifier | Value |

| Chemical Name | This compound[1] |

| Systematic Name | (2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one[1] |

| CAS Number | 2567-65-9[1][2] |

| Molecular Formula | C₁₇H₁₆O₅[1][2] |

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₇H₁₆O₅, and the standard atomic weights of Carbon, Hydrogen, and Oxygen.[3][4][5]

The standard atomic weights used for this calculation are summarized below.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[6] |

| Hydrogen | H | 1.008[7][8] |

| Oxygen | O | 15.999[9][10] |

The molecular weight is calculated by summing the mass of all atoms in the molecular formula.

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 17 | 12.011 | 204.187 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Oxygen (O) | 5 | 15.999 | 79.995 |

| Total | 300.31 |

The calculated molecular weight for this compound is 300.31 g/mol .[1][2]

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical process of calculating the molecular weight from the compound's molecular formula and the atomic weights of its constituent elements.

References

- 1. This compound | CAS: 2567-65-9 | ChemNorm [chemnorm.com]

- 2. This compound - CD BioSustainable [sustainable-bio.com]

- 3. webqc.org [webqc.org]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Synthesis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of open-chain flavonoids, are recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis of a specific chalcone (B49325), 3,2'-Dihydroxy-4,4'-dimethoxychalcone. The primary synthetic route detailed is the Claisen-Schmidt condensation, a reliable and widely employed method for chalcone synthesis. This document furnishes a detailed experimental protocol, summarizes key quantitative data, and visualizes the synthesis pathway and relevant biological signaling pathways, namely the NF-κB and Nrf2 pathways, which are often modulated by this class of compounds.

Introduction

This compound is a polyphenolic compound belonging to the chalcone family. These compounds are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings significantly influences their biological activity. Chalcones have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1] The synthesis of novel chalcone derivatives is a key area of research for the development of new therapeutic agents.

Synthesis Pathway: Claisen-Schmidt Condensation

The most common and efficient method for the synthesis of this compound is the base-catalyzed Claisen-Schmidt condensation.[2][3] This reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde. For the target molecule, the likely starting materials are 2'-hydroxy-4'-methoxyacetophenone (Ring A precursor) and 3-hydroxy-4-methoxybenzaldehyde (Ring B precursor).

The reaction is typically catalyzed by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695).[4] The base abstracts an acidic α-proton from the acetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone, this compound.[4][5]

Visualization of the Synthesis Pathway

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established Claisen-Schmidt condensation procedures for analogous chalcones.[2][4]

Materials:

-

2'-hydroxy-4'-methoxyacetophenone

-

3-hydroxy-4-methoxybenzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Distilled water

-

Ethyl acetate

-

n-Hexane

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Vacuum filtration apparatus

Procedure:

-

Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts (e.g., 0.01 mol) of 2'-hydroxy-4'-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde in ethanol (approximately 20-30 mL).

-

Addition of Catalyst: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH (e.g., 10-15 mL). The addition should be dropwise to control the reaction temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC using a suitable solvent system (e.g., ethyl acetate:n-hexane, 3:7 v/v).[3] The formation of a yellow precipitate may be observed.

-

Work-up and Isolation: After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidification: Carefully acidify the mixture by the slow addition of 10% HCl until the pH is acidic (pH 2-3). This will cause the chalcone product to precipitate out of the solution as a solid.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystalline this compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by determining its melting point.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of hydroxy- and methoxy-substituted chalcones.

Table 1: Reaction Conditions and Yield

| Parameter | Value/Condition | Reference |

| Reaction Type | Claisen-Schmidt Condensation | [2][3] |

| Starting Material A | 2'-hydroxy-4'-methoxyacetophenone | - |

| Starting Material B | 3-hydroxy-4-methoxybenzaldehyde | - |

| Catalyst | NaOH or KOH | [4] |

| Solvent | Ethanol | [4] |

| Temperature | Room Temperature | [6] |

| Reaction Time | 24 - 48 hours | [4] |

| Typical Yield | 70 - 90% (for analogous chalcones) | [7] |

Table 2: Spectroscopic Data for a Representative Chalcone (2',4'-dihydroxy-3,4-dimethoxychalcone)

| Spectroscopy | Characteristic Peaks/Shifts (ppm or cm⁻¹) | Reference |

| ¹H NMR | Signals for aromatic protons, methoxy groups, and α,β-unsaturated protons. | [7] |

| ¹³C NMR | Carbonyl carbon (~192 ppm), aromatic carbons, methoxy carbons, and vinylic carbons. | [7] |

| IR (cm⁻¹) | Hydroxyl group (O-H stretch), Carbonyl group (C=O stretch, conjugated), Aromatic C=C stretch, C-O stretch. | [7] |

Biological Signaling Pathways

Chalcones are known to exert their anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways. The NF-κB and Nrf2 pathways are critical in regulating inflammatory and antioxidant responses, respectively, and are common targets for chalcones.[1][8][9]

Anti-inflammatory Pathway: NF-κB Inhibition

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many chalcones inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.[1]

Visualization of NF-κB Signaling Pathway

Antioxidant Pathway: Nrf2 Activation

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Chalcones can act as activators of this pathway, promoting the expression of these protective enzymes.[8][9]

Visualization of Nrf2 Signaling Pathway

Conclusion

The synthesis of this compound can be reliably achieved through the Claisen-Schmidt condensation. This technical guide provides a foundational protocol for its synthesis and highlights the key biological pathways that are likely modulated by this compound. The provided information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this and related chalcones.

References

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. praxilabs.com [praxilabs.com]

- 6. scitepress.org [scitepress.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. iris.uniroma1.it [iris.uniroma1.it]

An In-depth Technical Guide on the Synthesis and Biological Evaluation of Hydroxy-Dimethoxy Chalcones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of aromatic ketones, serve as precursors to flavonoids and exhibit a wide array of biological activities. This technical guide focuses on the synthesis, characterization, and biological evaluation of hydroxy-dimethoxy chalcones, with a specific emphasis on 2',4'-dihydroxy-3,4-dimethoxychalcone (B1655851) as a representative molecule due to the limited availability of specific data on 3,2'-Dihydroxy-4,4'-dimethoxychalcone. This document provides a comprehensive overview of the Claisen-Schmidt condensation for its synthesis, detailed experimental protocols for assessing its antioxidant and cytotoxic activities, and a summary of its potential anti-inflammatory mechanisms. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research in the field of drug discovery and development.

Introduction

Chalcones are a significant group of natural products belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif imparts a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The substitution pattern on the aromatic rings with hydroxyl and methoxy (B1213986) groups plays a crucial role in modulating the biological efficacy of these compounds. This guide provides a detailed technical overview of the synthesis and biological properties of hydroxy-dimethoxy chalcones, using 2',4'-dihydroxy-3,4-dimethoxychalcone as a primary example.

Synthesis of 2',4'-Dihydroxy-3,4-dimethoxychalcone

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative.[2]

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines the synthesis of 2',4'-dihydroxy-3,4-dimethoxychalcone via a conventional and a grinding method.

Materials:

-

2,4-dihydroxyacetophenone

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Mortar and pestle (for grinding method)

-

Standard laboratory glassware

Procedure (Conventional Method):

-

Dissolve 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (e.g., 50%) to the mixture with stirring at room temperature.[2]

-

Continue stirring for the appropriate reaction time (e.g., 24 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone (B49325).

-

Collect the precipitate by vacuum filtration, wash with cold water until neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

Procedure (Grinding Method):

-

Place equimolar amounts of 2,4-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde, and solid NaOH in a mortar.[3]

-

Grind the mixture at room temperature for approximately 15-30 minutes until a paste is formed.[3]

-

Monitor the reaction by TLC.

-

Work up the product as described in the conventional method (steps 4-6). This method is often preferred for being more environmentally friendly and can lead to higher yields in a shorter reaction time.[3]

Synthesis Workflow

Spectroscopic Characterization

The structure of the synthesized chalcone is confirmed using various spectroscopic techniques.

| Technique | Characteristic Data for 2',4'-dihydroxy-3,4-dimethoxychalcone |

| IR (cm⁻¹) | Bands indicating the presence of a hydroxyl group and a conjugated carbonyl group.[3] |

| ¹H-NMR (δ, ppm) | Signals corresponding to aromatic protons, methoxy groups, and the α,β-unsaturated protons. |

| ¹³C-NMR (δ, ppm) | Resonances for aromatic carbons, methoxy carbons, and the carbonyl carbon.[3] |

Biological Activities and Experimental Protocols

Hydroxy-dimethoxy chalcones have been investigated for various biological activities. The following sections detail the protocols for evaluating their antioxidant, cytotoxic, and anti-inflammatory properties.

Antioxidant Activity

The antioxidant potential of chalcones is commonly assessed by their ability to scavenge free radicals.

4.1.1. DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.

Protocol:

-

Prepare a stock solution of the test chalcone in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare serial dilutions of the stock solution to various concentrations.

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, add a specific volume of each chalcone dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the chalcone concentration.[4]

Quantitative Data:

| Chalcone Derivative | Assay | IC₅₀ Value |

| 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH | 7.34 µg/mL |

| 2'-hydroxy-3,4-dimethoxychalcone | DPPH | 975 µg/mL |

| 2',4'-dihydroxy-3,4-dimethoxychalcone | DPPH | 1402.9 µg/mL |

Table compiled from data in[3].

4.1.2. DPPH Assay Workflow

Cytotoxic Activity

The anticancer potential of chalcones is evaluated by their ability to inhibit the proliferation of cancer cells.

4.2.1. MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test chalcone for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Quantitative Data:

| Chalcone Derivative | Cancer Cell Line | IC₅₀ Value (µM) |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 (Multiple Myeloma) | 25.97 |

| MM.1S (Multiple Myeloma) | 18.36 | |

| U266 (Multiple Myeloma) | 15.02 | |

| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 (Leukemia) | 2.54 |

| CCRF-CEM (Leukemia) | >80 | |

| HepG2 (Hepatocarcinoma) | 58.63 | |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | MCF-7 (Breast Cancer) | 52.5 |

| MDA-MB-231 (Breast Cancer) | 66.4 |

Table compiled from data in[5][6][7].

Anti-inflammatory Activity

Chalcones have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: Certain chalcone derivatives inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[8]

-

Modulation of Signaling Pathways: The anti-inflammatory effects of some chalcones are mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.[8] This involves preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

4.3.1. Anti-inflammatory Signaling Pathway

Conclusion

This technical guide has provided a detailed overview of the synthesis and biological evaluation of hydroxy-dimethoxy chalcones, with 2',4'-dihydroxy-3,4-dimethoxychalcone serving as a key example. The Claisen-Schmidt condensation remains a robust method for their synthesis. The presented protocols for assessing antioxidant and cytotoxic activities, along with the summarized anti-inflammatory mechanisms, offer a solid foundation for researchers in the field. The quantitative data, while primarily on related analogs, underscores the potential of this class of compounds in drug discovery. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound and to explore its therapeutic potential.

References

- 1. Synthesis, characterization, and computational study of a new dimethoxy-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Dihydroxy-Dimethoxychalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy-dimethoxychalcones are a class of naturally occurring phenolic compounds belonging to the flavonoid family. These molecules, characterized by an open C6-C3-C6 backbone, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Exhibiting a range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects, they represent promising scaffolds for the development of novel therapeutics. This technical guide provides an in-depth overview of the key natural sources of dihydroxy-dimethoxychalcones, methodologies for their isolation, and an exploration of the signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided.

Natural Sources and Quantitative Data

Several plant species have been identified as rich sources of dihydroxy-dimethoxychalcones and their derivatives. The primary compounds of interest, their natural sources, and reported biological activities are summarized below. While precise extraction yields are often variable and depend on numerous factors including plant geography, harvest time, and extraction methodology, the following tables provide key quantitative data regarding their biological efficacy.

Table 1: Dihydroxy-Dimethoxychalcones from Chromolaena Species

| Compound Name | Specific Chalcone (B49325) | Natural Source | Reported Biological Activity (IC50 Values) |

| Dihydroxy-dimethoxychalcone | 2′,4-dihydroxy-4′,6′-dimethoxychalcone (DDC) | Chromolaena tacotana (inflorescences)[1] | MCF-7 (breast cancer): ~20 µg/mL MDA-MB-231 (breast cancer): ~15 µg/mL[1] |

| Trihydroxy-dimethoxychalcone | 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone (Chalcotanina) | Chromolaena tacotana[1] | Data on specific IC50 values for this compound are not yet widely available. |

| Other Chalcones | Various hydroxylated and methoxylated chalcones | Chromolaena odorata[1] | Odoratin from C. odorata has shown cytotoxicity against various cancer cell lines.[2] |

Table 2: Dihydroxy-Dimethoxychalcones from Syzygium Species

| Compound Name | Specific Chalcone | Natural Source | Reported Biological Activity (IC50 Values) |

| Dihydroxy-dimethyl-methoxychalcone | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Syzygium balsameum (leaves)[3], Syzygium nervosum[4] | HeLa (cervical cancer): 10.05 ± 0.22 µM C-33A (cervical cancer): 15.76 ± 1.49 µM SiHa (cervical cancer): 18.31 ± 3.10 µM[5] |

| C-methylated chalcones | 2′,4′-dihydroxy-3′-methyl-6′-methoxychalcone (stercurensin) and 2′,4′-dihydroxy-6′-methoxychalcone (cardamonin) | Syzygium samarangense (fruits)[6] | SW-480 (colon cancer): 35 µM (for both compounds)[6] |

Table 3: Dihydroxy-Dimethoxydihydrochalcones from Piper Species

| Compound Name | Specific Dihydrochalcone | Natural Source | Reported Biological Activity (ED50/IC50 Values) |

| Dihydroxy-methoxydihydrochalcone | 2',6'-dihydroxy-4'-methoxydihydrochalcone | Piper aduncum (leaves and inflorescences)[4][7], Piper longicaudatum[6] | Leishmania amazonensis promastigotes: 0.5 µg/mL Leishmania amazonensis amastigotes: 24 µg/mL[8] |

| Trihydroxy-methoxydihydrochalcone | 2',6',4-trihydroxy-4'-methoxydihydrochalcone (asebogenin) | Piper aduncum[7], Piper longicaudatum[6] | Antibacterial activity against S. aureus and MRSA (IC50 of 10 and 4.5 µg/mL, respectively).[6] |

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and characterization of dihydroxy-dimethoxychalcones from plant materials. These protocols are based on established procedures found in the scientific literature and can be adapted for specific plant matrices.

Protocol 1: Extraction of Dihydroxy-Dimethoxychalcones

This protocol describes a standard Soxhlet extraction method, which is widely used for the efficient extraction of secondary metabolites from solid plant materials.

1. Plant Material Preparation:

- Collect and identify the desired plant material (e.g., inflorescences, leaves).

- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

- Grind the dried material into a fine powder using a mechanical grinder.

2. Defatting (Optional but Recommended):

- Place the powdered plant material in a cellulose (B213188) thimble.

- Perform a preliminary extraction with a non-polar solvent such as n-hexane or petroleum ether for 6-8 hours in a Soxhlet apparatus. This step removes lipids and other non-polar compounds that may interfere with subsequent isolation.

- Discard the non-polar extract and air-dry the defatted plant material.

3. Chalcone Extraction:

- Place the defatted plant powder in a clean cellulose thimble.

- Extract the material with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, for 12-24 hours in a Soxhlet apparatus.[4][9] The choice of solvent may be optimized based on the specific chalcone's polarity.

- After extraction, concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Isolation by Column Chromatography

This protocol outlines the separation of individual chalcones from the crude extract using column chromatography.

1. Column Preparation:

- Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

- Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

- Allow the silica gel to settle and equilibrate the column by running the non-polar solvent through it.

2. Sample Loading:

- Dissolve a known amount of the crude extract in a minimal volume of the extraction solvent.

- In a separate flask, adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

- Carefully load the dried, adsorbed sample onto the top of the prepared column.

3. Elution:

- Begin elution with a non-polar solvent (e.g., 100% n-hexane).

- Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be from 100% hexane (B92381) to 100% ethyl acetate.

- Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis and Purification:

- Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing under UV light (254 nm and 365 nm).

- Pool fractions with similar TLC profiles.

- Re-chromatograph the pooled fractions containing the target chalcone(s) using a similar procedure, potentially with a different solvent system, to achieve higher purity.

- The pure compound is typically obtained as a solid after evaporation of the solvent.

Protocol 3: Characterization of Isolated Chalcones

The structure of the isolated pure compounds is elucidated using a combination of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chalcone scaffold.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule.

-

Signaling Pathways and Mechanisms of Action

Dihydroxy-dimethoxychalcones exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by these compounds.

mTOR Signaling Pathway Inhibition

2′,4-dihydroxy-4′,6′-dimethoxychalcone (DDC) has been shown to induce autophagy, a cellular self-degradation process, by inhibiting the mTOR signaling pathway.[1][10] This pathway is a central regulator of cell growth, proliferation, and survival.

Caption: DDC-mediated inhibition of the mTORC1 signaling pathway.

Induction of the Intrinsic Apoptosis Pathway

DDC also triggers programmed cell death, or apoptosis, in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[1]

Caption: Induction of apoptosis by DDC via the intrinsic pathway.

Experimental Workflow for Isolation and Identification

The overall process from plant material to a characterized pure compound can be visualized as a sequential workflow.

Caption: General workflow for chalcone isolation and identification.

Conclusion